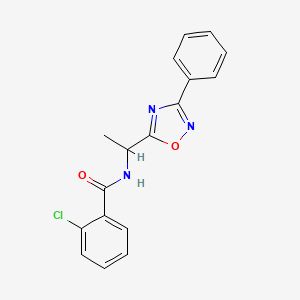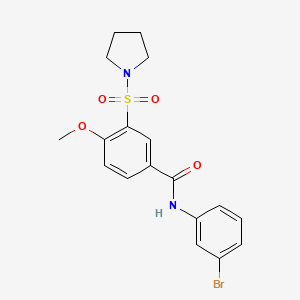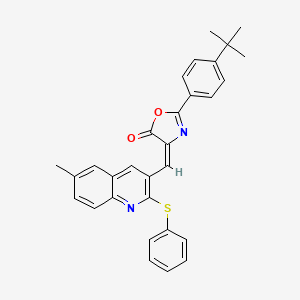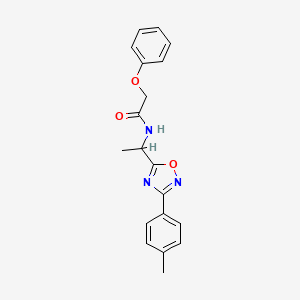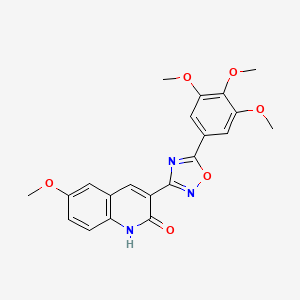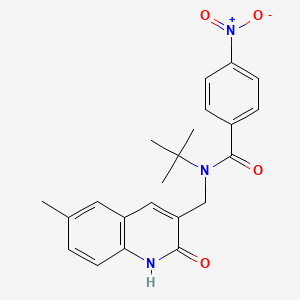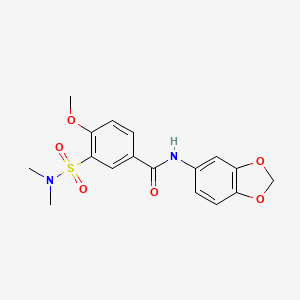
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide, also known as S-3-PPP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide acts as a dopamine reuptake inhibitor and dopamine release enhancer. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This compound also stimulates the release of dopamine from presynaptic neurons by interacting with the vesicular monoamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine system. This compound has been shown to increase dopamine levels in the striatum, a brain region that is involved in motor control and reward processing. This effect is thought to underlie its potential therapeutic applications in Parkinson's disease and addiction. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models, although the underlying mechanisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide is its selectivity for the dopamine transporter, which makes it a useful tool compound for studying the role of dopamine in behavior and addiction. However, one limitation is its relatively low potency compared to other dopamine modulators, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide. One area of interest is the development of more potent and selective dopamine modulators based on the structure of this compound. Another area of interest is the investigation of the underlying mechanisms of this compound's anxiolytic and antidepressant-like effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans, which could lead to its potential use as a therapeutic agent in the future.
Métodos De Síntesis
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide can be synthesized via a multistep process starting from commercially available materials. The synthesis begins with the reaction of 4-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then reacted with piperidine and sodium hydride to form the piperidine amide. The final step involves the reaction of the piperidine amide with propan-2-ylamine and p-toluenesulfonic acid to yield this compound.
Aplicaciones Científicas De Investigación
4-methoxy-3-(piperidine-1-sulfonyl)-N-(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate dopamine release and uptake, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. In pharmacology, this compound has been investigated for its potential use as a tool compound for studying the role of dopamine in behavior and addiction. In medicinal chemistry, this compound has been explored as a lead compound for the development of novel dopamine modulators.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-19(2)26(21,22)16-8-11(4-6-14(16)23-3)17(20)18-12-5-7-13-15(9-12)25-10-24-13/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYFTCAWOZIESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

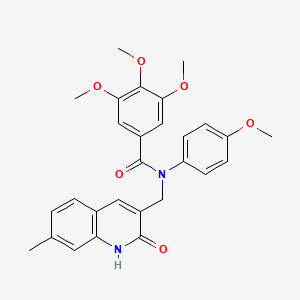
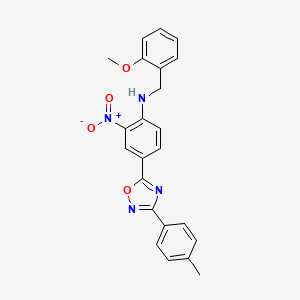
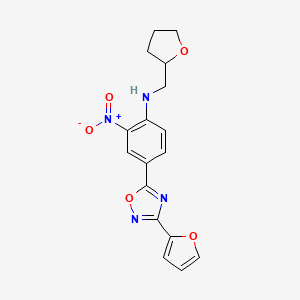
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
